molecular formula C14H24O4 B13997704 (2-Butanoyloxycyclohexyl) butanoate CAS No. 6624-92-6

(2-Butanoyloxycyclohexyl) butanoate

Cat. No.: B13997704
CAS No.: 6624-92-6
M. Wt: 256.34 g/mol
InChI Key: IHACZNMQQSFLPK-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Diester Chemistry

Cyclic diesters are a class of organic molecules characterized by the presence of two ester functional groups attached to a cyclic hydrocarbon backbone. The relative orientation of these ester groups can significantly impact the molecule's conformation and reactivity. In the case of (2-Butanoyloxycyclohexyl) butanoate, the two butanoate groups are in a 1,2-relationship on the cyclohexane (B81311) ring, making it a vicinal diester.

The synthesis of such diesters can often be achieved through standard esterification reactions, such as the Fischer esterification, where a dicarboxylic acid is reacted with an alcohol, or in this case, a diol (cyclohexane-1,2-diol) is reacted with a carboxylic acid (butyric acid) or its derivative (like butanoyl chloride or butyric anhydride) in the presence of an acid catalyst. scribd.commasterorganicchemistry.com The choice of starting materials, particularly the stereoisomer of cyclohexane-1,2-diol (cis or trans), would dictate the stereochemistry of the final product. youtube.comyoutube.comyoutube.com The formation of cyclic diesters can also be a key step in certain polymerization reactions, leading to the formation of polyesters with specific properties.

Significance of the Cyclohexyl Scaffold in Organic Synthesis

The cyclohexane ring is a fundamental and ubiquitous structural motif in organic chemistry. masterorganicchemistry.com Its conformational flexibility, primarily existing in a chair conformation to minimize steric and torsional strain, provides a three-dimensional framework that is crucial in areas ranging from medicinal chemistry to materials science. The substituents on the cyclohexane ring can adopt either axial or equatorial positions, leading to different spatial arrangements and, consequently, different physical and chemical properties.

In the context of this compound, the cyclohexyl scaffold serves as a rigid anchor for the two butanoate groups. The stereochemical relationship between these two groups (cis or trans) is locked in by the ring structure, which can influence how the molecule packs in a solid state or interacts with other molecules in solution. The study of such substituted cyclohexanes is crucial for understanding conformational analysis and the influence of stereochemistry on molecular behavior. researchgate.net

Overview of Research Trajectories for Complex Ester Systems

Research into complex ester systems is driven by the vast array of properties and applications these molecules can possess. nih.gov Current research trends often focus on the development of sustainable and efficient synthesis methods, including the use of enzymatic catalysts like lipases, which can offer high selectivity and operate under mild reaction conditions. nih.gov The synthesis of esters with specific functionalities is another active area of research, with applications in the development of new polymers, plasticizers, and other advanced materials.

Chemical Compound Data

Below are tables detailing the properties of this compound and other compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 6624-92-6 rsc.org
Molecular Formula C₁₄H₂₄O₄-
Molecular Weight 256.34 g/mol -
Chemical Structure CCCC(=O)OC1CCCCC1OC(=O)CCC researchgate.net
Physical State Not available in literature-
Boiling Point Not available in literature-
Melting Point Not available in literature-
Solubility Not available in literature-

Properties

CAS No.

6624-92-6

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

(2-butanoyloxycyclohexyl) butanoate

InChI

InChI=1S/C14H24O4/c1-3-7-13(15)17-11-9-5-6-10-12(11)18-14(16)8-4-2/h11-12H,3-10H2,1-2H3

InChI Key

IHACZNMQQSFLPK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CCCCC1OC(=O)CCC

Origin of Product

United States

Stereochemical Aspects and Control in 2 Butanoyloxycyclohexyl Butanoate Synthesis

Configurational Isomerism of the Cyclohexyl Ring

The substitution pattern of (2-Butanoyloxycyclohexyl) butanoate, a 1,2-disubstituted cyclohexane (B81311) derivative, allows for distinct spatial arrangements of the two butanoyloxy groups, leading to configurational isomers.

Diastereoselectivity in Diester Formation

Diastereoselectivity in the synthesis of this compound refers to the preferential formation of one diastereomer (e.g., cis or trans) over another. The stereochemical outcome is largely determined by the stereochemistry of the starting material, typically 1,2-cyclohexanediol (B165007).

The esterification of cis-1,2-cyclohexanediol (B155557) with butanoyl chloride or butyric anhydride (B1165640) will yield cis-(2-Butanoyloxycyclohexyl) butanoate, as the reaction does not affect the stereocenters of the diol. Similarly, starting with trans-1,2-cyclohexanediol (B13532) will produce the trans diester. Therefore, achieving high diastereoselectivity in the final product is contingent on using a diastereomerically pure diol precursor.

In more complex synthetic routes or cascade reactions designed to build the substituted cyclohexane skeleton, controlling diastereoselectivity can be challenging. beilstein-journals.org The choice of reagents, catalysts, and reaction conditions, such as temperature, can influence the facial selectivity of bond formation, ultimately dictating the cis or trans configuration of the product. acs.orgchemrxiv.org For instance, in some cycloaddition reactions, lower temperatures have been shown to strongly improve diastereoselectivity. acs.org

Enantioselective Synthesis and Chiral Resolution

Both cis- and trans-(2-Butanoyloxycyclohexyl) butanoate are chiral and can exist as a pair of enantiomers. The trans isomer exists as (1R,2R) and (1S,2S) enantiomers, while the cis isomer is a meso compound if the two ester groups are identical, but would be chiral and exist as (1R,2S) and (1S,2R) enantiomers if the two acyl groups were different. For this compound, the cis isomer is meso. The synthesis of a single enantiomer of the trans isomer is a key objective in asymmetric synthesis.

Enantiomeric Excess and Optical Purity Determination

The success of an enantioselective synthesis is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater quantity than the other. nih.govrsc.orgnih.gov Several analytical techniques are employed to determine the enantiomeric and diastereomeric purity of chiral compounds like this compound.

Analytical MethodPrincipleApplication to this compound
Chiral High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.Separation and quantification of the (1R,2R) and (1S,2S) enantiomers of the trans diester to determine the ee. Can also separate cis and trans diastereomers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy In the presence of a chiral resolving agent or chiral solvating agent, the enantiomers form diastereomeric complexes that exhibit distinct signals in the NMR spectrum. acs.orgnih.govAllows for the determination of the ee by integrating the signals corresponding to each enantiomer.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The signal intensity is proportional to the concentration and ee. nih.govresearchgate.netCan be used for rapid determination of ee, especially in high-throughput screening applications, often in conjunction with machine learning models for complex mixtures. rsc.orgnih.gov

Chiral Auxiliaries and Catalysts in Stereoselective Diesterification

The synthesis of enantiomerically enriched this compound can be achieved through several strategies, primarily involving either the resolution of a racemic precursor or an asymmetric catalytic reaction.

Chiral Resolution: This approach involves separating a racemic mixture into its individual enantiomers. A common method is to resolve the racemic trans-1,2-cyclohexanediol precursor. This can be done by reacting the racemic diol with an enantiomerically pure chiral resolving agent, such as tartaric acid, to form a mixture of diastereomeric salts. acs.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the diol can be recovered and subsequently esterified to yield the enantiomerically pure trans-(2-Butanoyloxycyclohexyl) butanoate.

Kinetic Resolution via Asymmetric Catalysis: An alternative is kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other in the presence of a chiral catalyst. nih.gov For the synthesis of the target diester, this would involve the stereoselective acylation of racemic trans-1,2-cyclohexanediol. A chiral catalyst, such as an enzyme (e.g., a lipase) or a synthetic catalyst complex, can selectively catalyze the esterification of one diol enantiomer (e.g., the (1R,2R)-diol), leaving the other enantiomer ((1S,2S)-diol) unreacted. nih.gov This provides a route to both the enantiopure monoester and the unreacted enantiopure diol.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the context of diesterification, a chiral auxiliary could be part of the acylating agent or attached to the diol to control the formation of one enantiomer. For example, (S,S)-cyclohexane-1,2-diol itself has been used as a chiral auxiliary in other types of asymmetric reactions, highlighting the utility of such chiral scaffolds. nih.gov

Intramolecular Acyl Migration Studies in Cyclohexyl Diesters

Intramolecular acyl migration is a chemical process where an acyl group moves from one position to another within the same molecule. In 1,2-diols and their esters, this typically involves the transfer of an acyl group between the two adjacent oxygen atoms. This phenomenon is well-documented in various systems, including the acyl glucuronides of drugs, where stereochemistry can significantly influence the migration rate. nih.gov

For this compound, an intramolecular migration would involve the butanoyl group shifting from the C-1 oxygen to the C-2 oxygen, or vice versa. This process proceeds through a cyclic orthoester intermediate and is often catalyzed by acid or base.

Studies on related compounds have shown that the rate of this migration can be stereoselective. For example, research on the diastereomeric 1β-O-acyl glucuronides of (R)- and (S)-2-phenylpropionic acid demonstrated that the rate of acyl migration was approximately two times faster for the (R)-isomer than the (S)-isomer. nih.gov This stereoselectivity was attributed to differences in the free energy of activation for the migration process. nih.gov

In the context of this compound, such a migration could be significant under certain storage or physiological conditions, potentially leading to an equilibrium mixture of isomers if the two hydroxyl positions were not chemically equivalent in a more complex analogue. This highlights the importance of understanding the stability and potential for rearrangement of such diesters.

Reaction Mechanisms and Chemical Reactivity of 2 Butanoyloxycyclohexyl Butanoate

Mechanistic Investigations of Ester Bond Formation and Cleavage

The formation of (2-Butanoyloxycyclohexyl) butanoate typically proceeds through esterification reactions. One common method involves the reaction of cyclohexene (B86901) with a carboxylic acid, such as butyric acid, over a solid acid catalyst. rsc.org This direct addition is an atom-economical process. rsc.org The mechanism involves the protonation of the cyclohexene double bond by the acid catalyst to form a cyclohexyl carbocation. This carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid, followed by deprotonation to yield the cyclohexyl ester. The reaction temperature can influence the conversion rate, with higher temperatures generally increasing the rate, although side reactions like dimerization of cyclohexene can occur at very high temperatures. rsc.org

Ester cleavage, or hydrolysis, is the reverse of esterification and can be catalyzed by either acids or bases. youtube.com In acid-catalyzed hydrolysis, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com This leads to a tetrahedral intermediate which then eliminates an alcohol to form a protonated carboxylic acid, which is subsequently deprotonated. youtube.com

Base-catalyzed hydrolysis, also known as saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the alkoxide as the leaving group. The alkoxide then deprotonates the newly formed carboxylic acid. youtube.com The cleavage of the ester bond can occur at either the acyl-oxygen or the alkyl-oxygen bond. youtube.com Studies on the enzymatic hydrolysis of certain esters have shown that C-O bond scission can occur with an inversion of configuration at the carbon atom. nih.govnih.gov

Role of Substituent Effects on Reactivity (e.g., Taft Equation Application to Cyclohexyl Esters)

The reactivity of esters is significantly influenced by the electronic and steric nature of the substituents attached to the carbonyl group and the oxygen atom. The Taft equation, a linear free-energy relationship, is a valuable tool for quantifying these effects. wikipedia.orgemerginginvestigators.org The equation is expressed as:

log(k/k₀) = ρσ + δEₛ

where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the reference reaction.

ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects. dalalinstitute.com

σ* is the polar substituent constant, which quantifies the inductive and field effects of the substituent. dalalinstitute.com

δ is the steric sensitivity constant.

Eₛ is the steric substituent constant, which quantifies the steric bulk of the substituent. wikipedia.org

In the context of cyclohexyl esters, the conformation of the substituent on the cyclohexane (B81311) ring (axial vs. equatorial) plays a crucial role in steric hindrance. spcmc.ac.in Equatorial substituents are generally more stable and less sterically hindered than axial substituents. spcmc.ac.in For instance, the rate of saponification of 4-tert-butylcyclohexyl alkanoates is significantly different for the cis and trans isomers due to the differing steric environments of the ester group. spcmc.ac.in The rate of hydrolysis is generally slower for esters with bulkier substituents near the reaction center, as this hinders the approach of the nucleophile. slideshare.net Computational studies on cyclohexyl esters have been used to refine the understanding of polar and steric contributions to the Taft equation. researchgate.net

ParameterDescription
k/k₀ Ratio of the rate of the substituted reaction to the reference reaction.
ρ Sensitivity factor for the reaction to polar effects. A positive value indicates the reaction is accelerated by electron-withdrawing groups, while a negative value indicates acceleration by electron-donating groups.
σ Polar substituent constant describing the field and inductive effects.
δ Sensitivity factor for the reaction to steric effects. A positive value indicates that increasing steric bulk decreases the reaction rate.
Eₛ Steric substituent constant. More negative values indicate greater steric hindrance.

Nucleophilic Acyl Substitution Pathways on the Ester Functionalities

Nucleophilic acyl substitution is the primary reaction pathway for esters like this compound. masterorganicchemistry.com This reaction proceeds through a characteristic addition-elimination mechanism. youtube.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.com This intermediate is transient and collapses by reforming the carbon-oxygen double bond and expelling the leaving group (an alkoxide in this case). youtube.com

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution follows the general trend: acid chlorides > anhydrides > esters > amides. youtube.com Esters are less reactive than acid chlorides and anhydrides because the alkoxide leaving group is a stronger base and thus a poorer leaving group compared to chloride or carboxylate ions. youtube.com

Common nucleophilic acyl substitution reactions for esters include:

Hydrolysis: Reaction with water to form a carboxylic acid and an alcohol, as discussed previously. youtube.com

Transesterification: Reaction with an alcohol to exchange the alkoxy group of the ester. This reaction can be catalyzed by either acid or base. youtube.com

Aminolysis: Reaction with ammonia (B1221849) or an amine to form an amide. youtube.com

The stereochemistry of the cyclohexane ring can influence the accessibility of the carbonyl centers to the incoming nucleophile.

Potential for Radical Processes Involving Cyclohexyl Moieties

While nucleophilic reactions at the ester groups are predominant, the cyclohexyl moiety can participate in radical reactions under specific conditions. Radical processes can be initiated by radical initiators or photochemically. For instance, the photodissociation of cyclohexyl radicals, generated from precursors like cyclohexylmethyl nitrite, has been studied. chemrxiv.org This process can lead to H-atom loss to form cyclohexene or ring-opening to produce other C₆H₁₁ isomers. chemrxiv.org

The presence of substituents on the cyclohexane ring can influence the stability and subsequent reactions of any radical intermediates formed. Radical reactions involving esters can also be initiated at the ester group itself, for example, through decarboxylative processes from N-hydroxyphthalimide esters to generate alkyl radicals. beilstein-journals.org Control experiments using radical scavengers like TEMPO can confirm the involvement of radical pathways in a given transformation. acs.org

Isomerization and Epimerization Pathways of Cyclohexyl Diesters

Isomerization in cyclohexyl diesters like this compound can involve changes in the stereochemistry of the substituents on the cyclohexane ring. The cis and trans isomers of 1,2-disubstituted cyclohexanes are diastereomers with different thermodynamic stabilities. Generally, the trans isomer is more stable.

Epimerization, the change in configuration at one of several stereogenic centers, can occur under certain conditions. For example, the selective epimerization of trans-1,2-diols to the less stable cis-diols has been achieved through a transient thermodynamic control strategy. nih.gov This process involves repeated hydrogen atom abstraction and donation, leading to an equilibrium between the trans and cis isomers. The cis isomer can then be trapped, for instance, by forming a stable boronic ester. nih.gov While this specific example involves diols, similar principles could potentially be applied to the epimerization of cyclohexyl diesters under appropriate catalytic conditions. The interconversion of cis and trans isomers of 1,2-cyclohexanediol (B165007), a precursor to the title compound, can be influenced by the reaction conditions and catalysts used in its synthesis. researchgate.net

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of (2-Butanoyloxycyclohexyl) butanoate in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the compound's stereochemistry. The compound can exist as cis or trans diastereomers, and NMR is crucial for differentiating between them. minia.edu.egmvpsvktcollege.ac.in

¹H and ¹³C NMR for Structural Connectivity

The 1D ¹H and ¹³C NMR spectra provide the initial and fundamental information about the molecule's structure.

The ¹H NMR spectrum reveals the number of distinct proton environments and their integrations correspond to the number of protons in each environment. The chemical shifts (δ) are indicative of the electronic environment of the protons. For this compound, the protons on the carbons bearing the butanoyloxy groups (H-1 and H-2) are expected to be the most downfield of the cyclohexane (B81311) ring protons due to the deshielding effect of the adjacent oxygen atoms. The protons of the two butanoyl groups will also show characteristic signals: triplets for the terminal methyl groups, sextets for the adjacent methylene (B1212753) groups, and triplets for the methylene groups alpha to the carbonyl carbons. chegg.comchemicalbook.com

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts in the ¹³C spectrum are highly informative. The carbonyl carbons (C=O) of the ester groups are the most downfield, typically appearing in the 170-175 ppm range. The carbons attached to the ester oxygens (C-1 and C-2 of the cyclohexane ring) appear in the 65-80 ppm region. The remaining cyclohexane and butanoyl carbons resonate in the aliphatic region (10-40 ppm). chemicalbook.comoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-(2-Butanoyloxycyclohexyl) butanoate in CDCl₃

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1, 2 (CH-O) 4.8 - 5.1 70 - 75
3, 6 (CH₂) 1.3 - 2.1 28 - 34
4, 5 (CH₂) 1.2 - 1.8 22 - 26
a (C=O) - 172 - 174
b (CH₂) 2.2 - 2.4 35 - 38
c (CH₂) 1.6 - 1.8 18 - 20
d (CH₃) 0.9 - 1.0 13 - 15

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides essential data, 2D NMR techniques are necessary to piece together the full molecular puzzle by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). It is invaluable for tracing the proton-proton connectivities within the cyclohexane ring and along the butanoyl side chains. For instance, a cross-peak between the H-1 proton and protons on C-2 and C-6 would be expected. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (¹J coupling). columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom, effectively mapping the ¹H and ¹³C spectra to one another. youtube.comustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²J or ³J coupling). libretexts.org This is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the H-1 proton of the cyclohexane ring to the carbonyl carbon of its attached butanoyl group, confirming the ester linkage at that position. It would also show correlations from the methylene protons alpha to the carbonyl (position 'b') to the carbonyl carbon itself ('a') and to the other carbons in the butanoyl chain ('c' and 'd'). columbia.eduustc.edu.cn

NOE (Nuclear Overhauser Effect) for Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between protons that are close to each other in space, regardless of whether they are connected through bonds. This makes it the definitive technique for determining the relative stereochemistry (cis vs. trans) of the two butanoyloxy groups on the cyclohexane ring. minia.edu.egmvpsvktcollege.ac.in

In the chair conformation of cyclohexane, substituents can be in either an axial or equatorial position. slideshare.net

For the trans isomer , the most stable conformation would have both bulky butanoyloxy groups in equatorial positions (diequatorial). In this conformation, the H-1 and H-2 protons would be diaxial. An NOE experiment (e.g., NOESY or ROESY) would show a strong spatial correlation between these two axial protons.

For the cis isomer , one butanoyloxy group must be axial and the other equatorial. The H-1 and H-2 protons would have an axial-equatorial relationship. In this case, a weaker or no NOE would be observed between H-1 and H-2. Instead, strong NOEs would be seen between the axial proton (e.g., H-1) and the other axial protons on the same face of the ring (at positions 3 and 5). scribd.comkhanacademy.org

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a complementary technique that provides the molecular weight and elemental formula of a compound and can reveal structural details through analysis of its fragmentation patterns. sciopen.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. libretexts.org For this compound (C₁₄H₂₄O₄), this allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds that might have the same nominal mass. The exact mass can be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm). miamioh.edu

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass Observed Mass
[M+H]⁺ 257.1747 (Hypothetical) 257.1745
[M+Na]⁺ 279.1567 (Hypothetical) 279.1564

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is selected and then fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. For esters, common fragmentation pathways include McLafferty rearrangements and alpha-cleavages. chemistrynotmystery.comlibretexts.orgnih.gov

For this compound, key fragmentation events would include:

Loss of a butanoyloxy group: A primary fragmentation would be the cleavage of one of the ester groups, resulting in a significant fragment ion.

Loss of butanoic acid: Elimination of a molecule of butanoic acid (C₄H₈O₂) is a common pathway for esters.

McLafferty Rearrangement: The butanoyl groups themselves can undergo a McLafferty rearrangement, leading to the loss of propene (C₃H₆) and the formation of a characteristic ion. chemistrynotmystery.comnih.gov

Cyclohexane ring fragmentations: Subsequent fragmentations can involve the opening and breaking apart of the cyclohexane ring itself.

Analysis of these fragmentation pathways allows for the confirmation of the presence of the two butanoyl groups and their attachment to a cyclohexyl core. nist.govnist.gov

Table 3: Common Compound Names Mentioned

Compound Name
This compound
cis-(2-Butanoyloxycyclohexyl) butanoate
trans-(2-Butanoyloxycyclohexyl) butanoate
Cyclohexane
Butanoic acid

Ambient Ionization Mass Spectrometry Techniques (e.g., DART-MS, MALDI-TOF)

Ambient ionization mass spectrometry represents a significant advancement in analytical chemistry, allowing for the analysis of samples in their native state with minimal or no preparation. nih.gov These techniques are prized for their speed and ease of use, making them suitable for high-throughput screening and the analysis of a wide range of molecules. nih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS) operates by exposing the sample to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analyte molecules. For this compound, DART-MS would likely produce a protonated molecule, [M+H]⁺, in the positive-ion mode. This allows for the rapid determination of its molecular weight. The technique's major advantage is its ability to analyze solids and liquids directly, eliminating the need for complex sample workups.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF) is another powerful technique, particularly for large, nonvolatile, and thermally fragile molecules. nih.gov While typically used for macromolecules like proteins, it can be adapted for smaller organic molecules. In a hypothetical MALDI-TOF analysis, this compound would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). A pulsed laser irradiates the sample, causing the matrix to absorb the energy and transfer protons to the analyte, leading to its desorption and ionization. The resulting ions are then separated based on their mass-to-charge ratio in a time-of-flight analyzer. The primary drawback for a molecule of this size could be interference from the matrix in the low-mass region of the spectrum.

Both DART-MS and MALDI-TOF offer rapid and sensitive detection, providing crucial molecular weight information with high accuracy.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. actascientific.com

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of its ester functional groups and its aliphatic cyclohexane backbone. By analogy with similar cyclohexyl esters like cyclohexyl acetate (B1210297) and cyclohexyl butyrate, specific absorption bands can be predicted. chemicalbook.comspectrabase.com

The most prominent features would be:

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl group in a saturated ester.

C-O Stretch: Two distinct C-O stretching vibrations are expected. The acyl-oxygen (C(=O)-O) stretch typically appears as a strong band between 1300-1150 cm⁻¹, while the alkyl-oxygen (O-C-C) stretch is found between 1150-1000 cm⁻¹.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the cyclohexane ring and butyl chains would appear just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range).

C-H Bend: Bending vibrations for CH₂ and CH₃ groups would be visible in the 1470-1365 cm⁻¹ region.

Analysis of these key absorption bands provides definitive evidence for the presence of the ester functionalities and the aliphatic nature of the compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H StretchAlkane (Cyclohexane, Butyl)2950 - 2850Strong
C=O StretchEster1750 - 1735Strong, Sharp
C-H BendAlkane (CH₂, CH₃)1470 - 1365Variable
C-O StretchAcyl-Oxygen (C(=O)-O)1300 - 1150Strong
C-O StretchAlkyl-Oxygen (O-C-C)1150 - 1000Strong

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. ijarnd.com For a molecule like this compound, which possesses multiple chiral centers, advanced chromatographic techniques are not only used for purity assessment but are critical for separating its stereoisomers.

Chiral Chromatography (GC or HPLC) for Enantiomeric Purity Assessment

Chirality is a key feature of this compound, as the substitution pattern on the cyclohexane ring creates chiral centers. This means the molecule can exist as different stereoisomers (enantiomers and diastereomers) which are non-superimposable mirror images or non-mirror image stereoisomers, respectively. sigmaaldrich.comnih.gov Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment, which is provided by a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). csfarmacie.cz

Chiral HPLC is the most widely used method for the enantioseparation of a broad range of compounds. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. springernature.com The differing stability of these complexes leads to different retention times for each enantiomer. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are among the most successful and versatile for separating a wide variety of chiral molecules, including esters. sigmaaldrich.comnih.gov The assessment of enantiomeric purity is crucial in many fields, as different enantiomers can have distinct biological activities. sigmaaldrich.com

Table 2: Hypothetical Chiral HPLC Method for this compound

ParameterConditionPurpose
Column Polysaccharide-based CSP (e.g., Chiralpak AD-H)Provides the chiral environment for separation.
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Elutes the isomers from the column at different rates.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV at 210 nmDetects the ester carbonyl group as it elutes.
Temperature 25 °CEnsures reproducible retention times.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification of compounds in complex mixtures. chromatographytoday.comijsrtjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. actascientific.com this compound would first be separated from any impurities on a GC column. As the compound elutes, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern can be predicted based on the structure, with common cleavages occurring at the ester linkages.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. ijsrtjournal.comresearchgate.net This technique is particularly advantageous for compounds that are not suitable for GC due to low volatility or thermal instability. An LC-MS system can be directly coupled with a chiral HPLC setup (Chiral LC-MS), allowing for the separation and mass identification of individual enantiomers simultaneously. nih.gov This provides definitive proof of both the chemical identity and the stereochemical configuration of the separated peaks.

Table 3: Predicted Key Mass Fragments (m/z) in GC-MS for this compound

m/z (mass-to-charge ratio)Possible Fragment IdentityFragmentation Pathway
256[M]⁺ (Molecular Ion)Intact ionized molecule
185[M - C₄H₇O]⁺Loss of a butoxy radical
169[M - C₄H₇O₂]⁺Loss of a butanoyloxy radical
99[C₆H₁₁O]⁺Cyclohexoxy cation
71[C₄H₇O]⁺Butyryl cation
57[C₄H₉]⁺Butyl cation

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic charge distribution.

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. For (2-Butanoyloxycyclohexyl) butanoate, DFT can be employed to model key reaction pathways, such as hydrolysis of the ester groups. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

For instance, the hydrolysis of one of the butanoate groups would proceed through a tetrahedral intermediate. DFT calculations can determine the activation energy for the formation of this intermediate and for its subsequent breakdown to the products. These calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p) to provide a good balance between accuracy and computational cost.

Table 1: Hypothetical DFT Calculated Energies for the Hydrolysis of this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
This compound + H₂OB3LYP/6-31G(d,p)0.0
Transition State 1 (Nucleophilic Attack)B3LYP/6-31G(d,p)+15.2
Tetrahedral IntermediateB3LYP/6-31G(d,p)-5.8
Transition State 2 (Proton Transfer)B3LYP/6-31G(d,p)+12.5
(2-Hydroxycyclohexyl) butanoate + Butanoic AcidB3LYP/6-31G(d,p)-8.3

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Free Energy Perturbation (FEP) is a computational technique used to calculate the free energy difference between two states. It is particularly useful for predicting properties like the relative solubility of a compound in different solvents or the relative reactivity of different functional groups.

To predict the solubility of this compound in a solvent like water versus a non-polar solvent like hexane, FEP calculations can be performed. This involves computationally "morphing" the compound from a vacuum into the solvent and calculating the associated free energy change. Similarly, FEP can be used to compare the rate of a reaction, such as enzymatic hydrolysis, for different isomers or substituted analogs of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis

The cyclohexane (B81311) ring in this compound can exist in various conformations, primarily the chair, boat, and twist-boat forms. The orientation of the two butanoate substituents (axial vs. equatorial) further increases the number of possible conformers. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of the molecule over time.

By simulating the motion of the atoms in the molecule at a given temperature, MD can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them. These simulations can be performed in a vacuum to study the intrinsic dynamics of the molecule or in a solvent to understand the influence of the environment on its conformation. For a molecule like this, simulations on the order of hundreds of nanoseconds would be necessary to adequately sample the conformational space.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound. For this compound, key predictable parameters include:

NMR Chemical Shifts: DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help in the assignment of peaks and in confirming the structure of the molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be predicted by calculating the vibrational frequencies. The characteristic C=O stretching frequencies of the ester groups and the various C-H and C-C vibrations can be identified and compared with experimental IR spectra.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

ParameterPredicted ValueExperimental Value
¹H NMR (cyclohexyl H, ppm)4.8 - 5.24.9 - 5.3
¹³C NMR (C=O, ppm)172 - 174173.5
IR Stretching Freq. (C=O, cm⁻¹)1735 - 17501742

Note: The data in this table is for illustrative purposes.

Analysis of Substituent Effects and Linear Free-Energy Relationships (LFER)

Linear Free-Energy Relationships (LFERs), such as the Hammett equation, are used to quantify the effect of substituents on the reactivity of a molecule. While the parent this compound does not have substituents in the traditional sense for a Hammett analysis, the principles of LFER can be applied to study how modifications to the butanoate chains or the cyclohexane ring would affect its properties.

For example, a computational study could investigate a series of (2-alkanoyloxycyclohexyl) alkanoates where the chain length of the ester groups is varied. By calculating a property such as the hydrolysis rate constant for each member of the series, a correlation could be established between the chain length (a steric or electronic parameter) and the reactivity. This would provide a quantitative understanding of how the structure of the ester groups influences the chemical behavior of the molecule.

Chemical Derivatives and Analogues of 2 Butanoyloxycyclohexyl Butanoate

Systematic Modification of Acyl Groups

The properties of (2-Butanoyloxycyclohexyl) butanoate can be systematically tuned by modifying the two butanoyl (acyl) groups. This involves the synthesis of a homologous series of 1,2-cyclohexanediol (B165007) diesters with varying acyl chain lengths, branching, and the introduction of different functional groups. The synthesis of these derivatives typically involves the acylation of 1,2-cyclohexanediol with the corresponding carboxylic acid, acid chloride, or anhydride (B1165640) under appropriate catalytic conditions.

The direct esterification of cyclohexene (B86901) with various carboxylic acids, including butyric acid, in the presence of ion exchange resins has been reported as a 100% atom-economical method for producing cyclohexyl esters. google.com This approach, however, primarily yields monoesters and would require a subsequent esterification step to produce the desired diesters. A more direct route involves the reaction of 1,2-cyclohexanediol with an excess of the desired acylating agent.

For instance, the synthesis of various cyclohexyl esters for the perfumery industry, such as cyclohexyl acetate (B1210297), cyclohexyl propionate, and cyclohexyl heptanoate, has been achieved, demonstrating the versatility of the cyclohexyl ester motif. google.com By applying these methods to 1,2-cyclohexanediol, a library of diesters can be created. For example, using acetic anhydride would yield (2-acetoxycyclohexyl) acetate, while using hexanoyl chloride would produce (2-hexanoyloxycyclohexyl) hexanoate. The physical and chemical properties of these diesters, such as melting point, boiling point, and solubility, are expected to vary with the nature of the acyl group.

Table 1: Examples of 1,2-Cyclohexanediol Diesters with Modified Acyl Groups

Acyl GroupCompound NamePrecursor
Acetyl(2-Acetoxycyclohexyl) acetateAcetic anhydride
Propionyl(2-Propanoyloxycyclohexyl) propanoatePropionic anhydride
Valeryl(2-Pentanoyloxycyclohexyl) pentanoatePentanoyl chloride
Benzoyl(2-Benzoyloxycyclohexyl) benzoateBenzoyl chloride

Stereoisomeric Derivatives (Enantiomers, Diastereomers)

This compound possesses two chiral centers at the 1- and 2-positions of the cyclohexane (B81311) ring. This gives rise to the possibility of several stereoisomers, including enantiomers and diastereomers. The starting material, 1,2-cyclohexanediol, exists as three stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-trans-1,2-cyclohexanediol, and a meso compound, cis-1,2-cyclohexanediol (B155557). nih.govnih.gov

The stereochemistry of the final diester is directly dependent on the stereochemistry of the starting diol. Esterification of enantiomerically pure (R,R)- or (S,S)-1,2-cyclohexanediol with butyric anhydride would yield the corresponding enantiomerically pure (R,R)- or (S,S)-(2-Butanoyloxycyclohexyl) butanoate. These two molecules are non-superimposable mirror images of each other.

Esterification of the achiral cis-1,2-cyclohexanediol results in the formation of cis-(2-Butanoyloxycyclohexyl) butanoate, which is a diastereomer of the trans isomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubility, and can be separated by techniques like chromatography. oregonstate.edugoogle.com

The synthesis of optically active cyclohexylphenylglycolate esters has been achieved through the resolution of racemic cyclohexylphenylglycolic acid using chiral resolving agents, followed by esterification. google.commdpi.com A similar strategy could be employed for the synthesis of enantiomerically pure this compound by first resolving racemic trans-1,2-cyclohexanediol (B13532).

Table 2: Stereoisomers of this compound

StereoisomerPrecursorRelationship
(R,R)-(2-Butanoyloxycyclohexyl) butanoate(R,R)-1,2-CyclohexanediolEnantiomer of (S,S)-isomer
(S,S)-(2-Butanoyloxycyclohexyl) butanoate(S,S)-1,2-CyclohexanediolEnantiomer of (R,R)-isomer
cis-(2-Butanoyloxycyclohexyl) butanoatecis-1,2-CyclohexanediolDiastereomer of trans-isomers

Structural Analogues with Modified Cyclohexyl Scaffold

Structural analogues of this compound can be synthesized by replacing the cyclohexane ring with other cyclic systems. This allows for the investigation of how ring size and the presence of heteroatoms affect the molecule's properties.

For example, cyclopentane-1,2-diol can be used as a precursor to synthesize (2-butanoyloxycyclopentyl) butanoate. The synthesis of cyclopentane-1,2-diol can be achieved through the oxidation of cyclopentene (B43876) to cyclopentene oxide, followed by hydrolysis. scilit.com The resulting diol can then be esterified with butyric anhydride to yield the desired cyclopentyl analogue.

Similarly, cycloheptane-1,2-diol could be used to prepare (2-butanoyloxycycloheptyl) butanoate. The modification of the scaffold is not limited to carbocycles. Heterocyclic diols can also be employed to introduce heteroatoms into the ring structure. For instance, the synthesis of functionalized amides has been demonstrated using dicarbamoylzincs, which could potentially be adapted for the synthesis of heterocyclic ester analogues. nih.govresearchgate.net

The synthesis of epoxy fatty acid cyclohexyl esters has been reported, which involves the epoxidation of an unsaturated fatty acid cyclohexyl ester. nih.gov This demonstrates that further functionalization of the cyclohexyl ring itself is a viable strategy for creating structural analogues.

Table 3: Structural Analogues of this compound

ScaffoldAnalogue NamePrecursor Diol
Cyclopentane(2-Butanoyloxycyclopentyl) butanoateCyclopentane-1,2-diol
Cycloheptane(2-Butanoyloxycycloheptyl) butanoateCycloheptane-1,2-diol
Tetrahydrofuran(3-Butanoyloxytetrahydrofuran-2-yl) butanoateTetrahydrofuran-2,3-diol
Tetrahydropyran(3-Butanoyloxytetrahydropyran-2-yl) butanoateTetrahydropyran-2,3-diol

Synthesis and Characterization of Monobutanoate Intermediates

The synthesis of this compound proceeds through a monobutanoate intermediate, namely 2-hydroxycyclohexyl butanoate. The regioselective synthesis of this intermediate is a key step in controlling the final product distribution, especially when synthesizing diesters with two different acyl groups.

The regioselective acylation of diols can be challenging due to the similar reactivity of the two hydroxyl groups. However, methods for the regioselective synthesis of acyl-cyclohexenes have been developed, which could be adapted for the selective acylation of 1,2-cyclohexanediol. One approach involves using a protecting group to temporarily block one of the hydroxyl groups, allowing for the selective acylation of the other. Subsequent deprotection and acylation with a different acyl group would lead to a mixed diester.

The characterization of the monobutanoate intermediates is crucial for confirming their structure and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are essential tools for this purpose. For example, in the ¹H NMR spectrum of 2-hydroxycyclohexyl butanoate, the presence of a signal corresponding to the hydroxyl proton and the characteristic signals for the butanoyl group and the cyclohexyl ring would confirm its formation.

The synthesis of enantioenriched 2-((hetera)cyclo)alkylchromanols and their spirocyclic analogs has been achieved through enzymatic resolution, highlighting the potential for biocatalytic methods in the selective acylation of diols.

Table 4: Monobutanoate Intermediates

Intermediate NamePrecursorKey Characterization Technique
trans-2-Hydroxycyclohexyl butanoatetrans-1,2-Cyclohexanediol¹H NMR, IR Spectroscopy
cis-2-Hydroxycyclohexyl butanoatecis-1,2-Cyclohexanediol¹H NMR, IR Spectroscopy

Role of 2 Butanoyloxycyclohexyl Butanoate in Specialized Chemical Applications

Use as Chiral Building Blocks in Complex Organic Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger synthetic target, are instrumental in achieving this goal. The precursor to (2-Butanoyloxycyclohexyl) butanoate, cyclohexane-1,2-diol, can exist as different stereoisomers. The enzymatic synthesis of vicinal diols, such as cyclohexane-1,2-diol, allows for the production of specific enantiomers and diastereomers. These stereochemically defined diols are valuable chiral synthons.

The subsequent esterification of these chiral diols to form this compound preserves the stereochemical integrity of the cyclohexane (B81311) core. This makes the diester a useful chiral building block itself. The butanoate groups can serve as protecting groups for the diol functionality or can be further transformed into other functional groups, allowing for the elaboration of the molecule into more complex structures. The defined spatial arrangement of the butanoate groups on the cyclohexane ring can direct the stereochemical outcome of subsequent reactions, a critical aspect in asymmetric synthesis.

The application of Sharpless asymmetric dihydroxylation is a prominent method for producing chiral vicinal diols from alkenes, which can then be used to synthesize chiral diesters like this compound. These diol-derived building blocks have been successfully employed in the synthesis of various complex natural products and biologically active molecules.

Precursor in the Synthesis of Advanced Materials (e.g., Cyclic Polyester (B1180765) Derivatives)

The structure of this compound, containing two ester functionalities, positions it as a potential monomer for the synthesis of polyesters. Polyesters are a significant class of polymers with a wide range of applications, from biodegradable plastics to high-performance fibers. The synthesis of polyesters from diols and diacids or their derivatives is a well-established industrial process.

One potential route to polymeric materials from this compound is through polycondensation. In this process, the butanoate groups could be converted back to the diol, which can then be reacted with a dicarboxylic acid to form a linear polyester. The cyclohexane ring in the polymer backbone would impart rigidity and influence the thermal and mechanical properties of the resulting material.

Furthermore, the potential for ring-opening polymerization (ROP) of cyclic derivatives of this compound presents an intriguing avenue for creating novel polyester architectures. The ring-opening polymerization of cyclic diesters, such as lactide (the cyclic dimer of lactic acid), is a powerful technique for producing high-molecular-weight polyesters with controlled properties. researchgate.net While the direct ring-opening polymerization of this compound itself is not a standard process, its precursor diol could be used to form a cyclic diester monomer suitable for ROP. The stereochemistry of the cyclohexane unit would be expected to influence the tacticity and, consequently, the physical properties of the resulting polyester.

The table below outlines potential polymerization pathways for derivatives of this compound.

Polymerization PathwayMonomerResulting PolymerPotential Properties
PolycondensationCyclohexane-1,2-diol + Dicarboxylic AcidLinear PolyesterEnhanced thermal stability and rigidity due to the cyclohexane ring.
Ring-Opening Polymerization (ROP)Cyclic diester of Cyclohexane-1,2-diolPolyesterTunable properties based on the stereochemistry of the monomer.

Green Chemistry Aspects in Diester Production (e.g., Solvent Selection, Enzyme Use)

The production of diesters like this compound can be approached with a focus on green chemistry principles to minimize environmental impact. Traditional esterification methods often rely on strong acid catalysts and require high temperatures and the removal of water to drive the reaction to completion, which can be energy-intensive and generate corrosive waste streams. gelest.com

Enzymatic catalysis, particularly with the use of lipases, offers a greener alternative for the synthesis of this compound. Lipases are highly selective enzymes that can catalyze esterification reactions under mild conditions, often in the absence of organic solvents or in greener solvent choices like ionic liquids or supercritical fluids. The use of immobilized enzymes further enhances the sustainability of the process by allowing for easy separation and reuse of the catalyst.

The selection of solvents is another critical aspect of green chemistry in diester production. The ideal scenario is a solvent-free reaction, where the reactants themselves act as the solvent. When a solvent is necessary, the choice should be guided by its environmental, health, and safety profile. The optimization of reaction conditions, such as temperature and reactant molar ratios, can also significantly improve the efficiency and reduce the environmental footprint of the synthesis. For instance, operating under reduced pressure can facilitate the removal of the water byproduct, shifting the equilibrium towards the product and increasing the yield.

Key green chemistry considerations for the production of this compound are summarized in the table below.

Green Chemistry PrincipleApplication in Diester ProductionBenefits
Catalysis Use of immobilized lipases instead of strong acid catalysts.Mild reaction conditions, high selectivity, reduced waste, catalyst reusability.
Solvent Selection Solvent-free synthesis or use of green solvents (e.g., ionic liquids, supercritical fluids).Reduced environmental impact and improved safety.
Process Optimization Optimization of temperature, pressure, and molar ratios.Increased reaction efficiency and yield, reduced energy consumption.

Role in Fundamental Studies of Ester Chemistry and Cyclic Systems

The compound this compound serves as an excellent model for fundamental studies in ester chemistry and the conformational analysis of cyclic systems. The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The presence of two bulky butanoate substituents on adjacent carbons introduces significant conformational considerations.

The relative orientation of the two butanoate groups (cis or trans) and their axial or equatorial positions on the cyclohexane ring dramatically affects the molecule's stability and reactivity. For a disubstituted cyclohexane, the chair conformation that places the bulky substituents in the equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions. In the case of trans-(2-Butanoyloxycyclohexyl) butanoate, a diequatorial conformation would be highly favored. For the cis isomer, one substituent would be axial and the other equatorial, leading to a different energy profile and potentially different reactivity.

The study of the conformational equilibrium of this compound through techniques like nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the energetic differences between various conformers. This understanding is crucial for predicting the reactivity of the ester groups, as their accessibility and the stereoelectronic effects they experience are conformation-dependent. For instance, the rate of hydrolysis or transesterification of the ester groups could differ depending on whether they are in an axial or equatorial position. These fundamental studies contribute to a deeper understanding of the structure-reactivity relationships in cyclic organic molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of (2-Butanoyloxycyclohexyl) butanoate presents a significant stereochemical challenge due to the presence of two chiral centers on the cyclohexane (B81311) ring, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the two butanoyloxy groups profoundly influences the molecule's physical, chemical, and biological properties. Consequently, a primary focus of future research will be the development of highly efficient and selective synthetic routes to access each of these stereoisomers in high purity.

A promising avenue of investigation involves the diastereoselective synthesis of cis- and trans-1,2-cyclohexanediol (B13532) as a key precursor. Methods such as the dihydroxylation of cyclohexene (B86901) using osmium tetroxide or potassium permanganate can yield the cis-diol, while the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis can produce the trans-diol. Subsequent research will need to focus on the enantioselective synthesis of these diols. This could be achieved through asymmetric dihydroxylation using chiral ligands or through the enzymatic resolution of a racemic mixture of the diols.

Once the desired stereoisomer of 1,2-cyclohexanediol (B165007) is obtained, the subsequent esterification with butyric acid or its derivatives will require careful control to prevent side reactions and ensure high yields. Research into chemoselective esterification methods that can differentiate between the two hydroxyl groups of the diol will be crucial for the synthesis of unsymmetrical diesters if desired. The use of protecting groups or enzyme-catalyzed esterification could provide the necessary selectivity.

Table 1: Potential Stereoselective Synthetic Strategies for this compound Isomers

StereoisomerKey Synthetic StepPotential Method
cis-(1R,2S) and (1S,2R)Asymmetric DihydroxylationSharpless Asymmetric Dihydroxylation of Cyclohexene
trans-(1R,2R) and (1S,2S)Enantioselective EpoxidationJacobsen-Katsuki Epoxidation of Cyclohexene
Individual EnantiomersEnzymatic ResolutionLipase-catalyzed acylation of racemic 1,2-cyclohexanediol

Advanced Mechanistic Insights through In-Situ Spectroscopy

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is essential for optimizing synthetic protocols and controlling product distribution. Future research will increasingly rely on in-situ spectroscopic techniques to monitor these reactions in real-time, providing a wealth of data on reaction kinetics, intermediates, and the influence of catalysts.

Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for tracking the progress of esterification reactions. By monitoring the characteristic vibrational frequencies of the carbonyl groups in the carboxylic acid, ester, and any anhydride (B1165640) intermediates, researchers can gain quantitative information about the concentration of each species over time. This data is invaluable for determining reaction rates and understanding the catalytic cycle. For instance, in-situ FT-IR can be employed to study the kinetics of the Fischer esterification of 1,2-cyclohexanediol with butyric acid, providing insights into the activation of the carboxylic acid by the catalyst and the subsequent nucleophilic attack by the alcohol.

Operando Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful approach to unraveling complex reaction mechanisms. By conducting the reaction directly within an NMR spectrometer, it is possible to identify and quantify reactants, products, and transient intermediates without the need for sampling and quenching. This technique could be particularly useful for studying the stereochemical course of the esterification reaction and for detecting the formation of any side products.

Predictive Modeling for Structure-Reactivity Relationships

The development of predictive computational models represents a paradigm shift in chemical research, enabling the in-silico design of molecules with desired properties and the optimization of reaction conditions. Future investigations into this compound will likely leverage these tools to establish robust structure-reactivity relationships.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the different stereoisomers of this compound with their physicochemical properties and reactivity. By calculating a range of molecular descriptors for each isomer, such as steric parameters, electronic properties, and topological indices, it is possible to build mathematical models that can predict properties like boiling point, viscosity, and susceptibility to hydrolysis.

Computational chemistry methods, such as Density Functional Theory (DFT), will be instrumental in elucidating the intricate details of the reaction mechanisms at a molecular level. DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information can provide a detailed understanding of the reaction pathways for the synthesis of this compound and can be used to predict the stereochemical outcome of a reaction under different catalytic conditions.

Table 2: Application of Predictive Modeling in this compound Research

Modeling TechniqueResearch ApplicationPredicted Properties
QSARProperty PredictionBoiling point, viscosity, solubility, biodegradability
DFTMechanistic StudiesReaction energy profiles, transition state structures, kinetic parameters

Exploration of Emerging Catalysis for Diester Synthesis and Transformation

The development of novel and more efficient catalytic systems is a cornerstone of modern chemical synthesis. Future research on this compound will undoubtedly explore the application of emerging catalytic technologies to improve the sustainability and efficiency of its synthesis and to enable its conversion into other valuable chemical entities.

Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective alternative to traditional chemical catalysts for esterification reactions. The mild reaction conditions and high stereoselectivity of many lipases make them ideal candidates for the synthesis of specific stereoisomers of this compound. Future work could focus on screening for novel lipases with high activity and selectivity for the esterification of 1,2-cyclohexanediol or on the protein engineering of existing enzymes to enhance their performance.

Solid acid catalysts, such as zeolites, sulfated zirconia, and functionalized mesoporous silicas, present several advantages over traditional homogeneous acid catalysts, including ease of separation, reusability, and reduced corrosivity. Research in this area will focus on the design and synthesis of novel solid acid catalysts with optimized acidic properties and pore structures for the efficient synthesis of this compound.

Transition-metal catalysis has revolutionized organic synthesis, and its application to the synthesis and transformation of diesters is a burgeoning area of research. Novel transition-metal catalysts could be developed for the direct C-H activation and subsequent carbonylation of cyclohexane derivatives to introduce the ester functionalities. Furthermore, these catalysts could be employed for the selective transformation of the butanoyloxy groups, opening up avenues for the synthesis of a diverse range of derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.